molecular formula C16H22ClN3O3S B7787531 N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide CAS No. 4708-84-3

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide

Cat. No.: B7787531
CAS No.: 4708-84-3
M. Wt: 371.9 g/mol
InChI Key: ZRPZLKSKHRXJDX-UHFFFAOYSA-N
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Description

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group attached to a piperidine ring, which is further connected to a pyrrolidinecarboxamide moiety. The presence of the 4-chlorophenyl group adds to its unique chemical properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorophenyl)sulfonyl-4-piperidine. This intermediate is then reacted with pyrrolidine-1-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c17-13-3-5-15(6-4-13)24(22,23)20-11-7-14(8-12-20)18-16(21)19-9-1-2-10-19/h3-6,14H,1-2,7-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPZLKSKHRXJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363126
Record name 4R-1154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4708-84-3
Record name 4R-1154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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